molecular formula C10H21N3O B14790669 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B14790669
M. Wt: 199.29 g/mol
InChI Key: MDZARNQGIBZWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 1-methylpiperidine with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
  • 2-amino-4-methylpyridine
  • 2-fluoroacrylfentanyl

Uniqueness

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and amide functional group make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-3-5-13(2)6-4-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)

InChI Key

MDZARNQGIBZWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.